molecular formula C16H18ClN5O2 B11449809 Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11449809
M. Wt: 347.80 g/mol
InChI Key: NDXSKQHWYDGVEF-UHFFFAOYSA-N
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Description

Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a tetrazole ring fused with a pyrimidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with butyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired tetrazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: Known for its unique combination of a tetrazole and pyrimidine ring, providing distinct chemical and biological properties.

    Tetrazolopyrimidine Derivatives: Other derivatives with different substituents on the tetrazole or pyrimidine rings, exhibiting varying degrees of biological activity and therapeutic potential.

    Pyrimidine Derivatives: Compounds with only the pyrimidine ring, lacking the tetrazole moiety, which may result in different biological activities.

Uniqueness

The uniqueness of this compound lies in its fused tetrazole-pyrimidine structure, which imparts a combination of properties from both ring systems. This structural feature enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and therapeutic development.

Properties

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.80 g/mol

IUPAC Name

butyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18ClN5O2/c1-3-4-9-24-15(23)13-10(2)18-16-19-20-21-22(16)14(13)11-7-5-6-8-12(11)17/h5-8,14H,3-4,9H2,1-2H3,(H,18,19,21)

InChI Key

NDXSKQHWYDGVEF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=C3Cl)C

Origin of Product

United States

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